Cas no 6579-54-0 (2,6-dichlorobenzene-1-sulfonyl chloride)
2,6-dichlorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichlorobenzene-1-sulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulphonylchloride
- C6H3Cl3O2S
- 2,6-Dichlorobenzenesulphonyl chloride
- 2,6-Dichlorobenzenesulfonylchloride
- 2,6-dichlorophenylsulfonyl chloride
- 2,6-dichloro-benzenesulfonyl chloride
- BENZENESULFONYL CHLORIDE, 2,6-DICHLORO-
- WGGKQIKICKLWGN-UHFFFAOYSA-N
- 8523KF52ZN
- 2,6-dichlorobenzene sulfonyl chloride
- PubChem5117
- DSSTox_RID_83421
- DSSTox_CID_29303
- DSSTox_GSID_49346
- KSC491C3R
- C
- AKOS000805667
- EN300-17327
- SY002850
- A8906
- CAS-6579-54-0
- FT-0610596
- 2,6-dichlorobenzene-sulfonyl chloride
- DTXSID7049346
- DTXCID4029303
- MFCD00052311
- 2,6-Dichlorobenzenesulfonyl chloride, 97%
- AM82912
- UNII-8523KF52ZN
- Q27269577
- Z56921398
- CHEMBL3186764
- PS-10905
- CK2506
- SCHEMBL181454
- F9995-0461
- J-507439
- CS-W010248
- Tox21_202863
- NCGC00260409-01
- D4222
- 6579-54-0
- 2,6-dichlorobenzenesulfonyl-chloride
- STL556964
- BBL103154
- DB-005888
- 2,6-dichlorobenzene-1-sulfonyl chloride
-
- MDL: MFCD00052311
- Inchi: 1S/C6H3Cl3O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
- InChI Key: WGGKQIKICKLWGN-UHFFFAOYSA-N
- SMILES: ClS(C1C(=CC=CC=1Cl)Cl)(=O)=O
- BRN: 1531023
Computed Properties
- Exact Mass: 243.89200
- Monoisotopic Mass: 243.891934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 42.5
Experimental Properties
- Density: 1.6360
- Melting Point: 52.0 to 56.0 deg-C
- Boiling Point: 326 oCat 760 mmHg
- Flash Point: >230 °F
- Refractive Index: 1.581
- Water Partition Coefficient: Reacts with water.
- PSA: 42.52000
- LogP: 4.00170
- Sensitiveness: Moisture Sensitive
2,6-dichlorobenzene-1-sulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 1759 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R34
- Packing Group:II
- Safety Term:8
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Hazard Level:8
2,6-dichlorobenzene-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,6-dichlorobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 545708-1G |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 97% | 1G |
¥317.64 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 545708-5G |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 5g |
¥259.3 | 2023-12-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004275-1g |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 95% | 1g |
¥39 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004275-5g |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 95% | 5g |
¥99 | 2024-05-22 | |
| TRC | D438873-100mg |
2,6-Dichlorobenzenesulfonyl Chloride |
6579-54-0 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438873-500mg |
2,6-Dichlorobenzenesulfonyl Chloride |
6579-54-0 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438873-1g |
2,6-Dichlorobenzenesulfonyl Chloride |
6579-54-0 | 1g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D113553-1g |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 97% | 1g |
¥49.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D113553-25g |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 97% | 25g |
¥760.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D113553-5g |
2,6-dichlorobenzene-1-sulfonyl chloride |
6579-54-0 | 97% | 5g |
¥193.90 | 2023-09-03 |
2,6-dichlorobenzene-1-sulfonyl chloride Suppliers
2,6-dichlorobenzene-1-sulfonyl chloride Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2,6-dichlorobenzene-1-sulfonyl chloride
Recent Advances in the Application of 2,6-Dichlorobenzene-1-sulfonyl Chloride (CAS: 6579-54-0) in Chemical and Pharmaceutical Research
2,6-Dichlorobenzene-1-sulfonyl chloride (CAS: 6579-54-0) is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its significance in the development of novel bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. This research briefing provides an overview of the latest advancements and applications of this compound, focusing on its role in the synthesis of sulfonamide derivatives and other pharmacologically active molecules.
One of the most notable applications of 2,6-dichlorobenzene-1-sulfonyl chloride is its use as a key building block in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of compounds with broad-spectrum biological activities, including antibacterial, antiviral, and anticancer properties. Recent research has demonstrated the efficacy of sulfonamide derivatives synthesized from 2,6-dichlorobenzene-1-sulfonyl chloride in targeting specific enzymes and receptors involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a new series of sulfonamide inhibitors targeting carbonic anhydrase isoforms, which showed promising results in preclinical models of cancer and glaucoma.
In addition to its pharmaceutical applications, 2,6-dichlorobenzene-1-sulfonyl chloride has also been employed in the development of advanced materials and catalysts. A recent study in ACS Catalysis explored its use as a precursor for the synthesis of sulfonated polymers, which exhibit excellent proton conductivity and thermal stability, making them suitable for fuel cell applications. The study highlighted the compound's ability to introduce sulfonyl groups into polymer backbones, thereby enhancing their functional properties.
Another area of growing interest is the use of 2,6-dichlorobenzene-1-sulfonyl chloride in the synthesis of fluorescent probes and imaging agents. Researchers have leveraged its reactive sulfonyl chloride group to conjugate with various fluorophores, enabling the development of probes for detecting biological thiols and reactive oxygen species. A 2023 publication in Chemical Communications detailed the design of a turn-on fluorescent probe for glutathione detection, which utilized 2,6-dichlorobenzene-1-sulfonyl chloride as a key intermediate. This probe demonstrated high selectivity and sensitivity, offering potential applications in diagnostic imaging and disease monitoring.
Despite its widespread use, challenges remain in the handling and storage of 2,6-dichlorobenzene-1-sulfonyl chloride due to its reactive nature and sensitivity to moisture. Recent advancements in synthetic methodologies have addressed some of these issues, with studies focusing on the development of more stable derivatives and improved purification techniques. For example, a 2022 study in Organic Process Research & Development reported a scalable and efficient synthesis protocol that minimizes side reactions and enhances the yield of high-purity 2,6-dichlorobenzene-1-sulfonyl chloride.
In conclusion, 2,6-dichlorobenzene-1-sulfonyl chloride (CAS: 6579-54-0) continues to play a pivotal role in chemical and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with recent advancements in its applications, underscores its importance in the development of novel therapeutics and functional materials. Future research is expected to further explore its potential in emerging fields such as targeted drug delivery and bioorthogonal chemistry, paving the way for innovative solutions to complex biomedical challenges.
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